molecular formula C20H19ClN4OS3 B12155439 N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12155439
M. Wt: 463.0 g/mol
InChI Key: UPLNCTIDMUKRLA-HMAPJEAMSA-N
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Description

N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHClNOS

    CAS Number: 406202-31-1

    Molecular Weight: 483.464 g/mol

This compound belongs to the class of thiadiazole derivatives , which exhibit diverse biological activities. Now, let’s explore its synthesis, reactions, applications, and more.

Chemical Reactions Analysis

Reactivity: N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide may undergo various reactions:

    Oxidation: It could be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents on the thiadiazole ring can be replaced.

Common Reagents: Reagents like reducing agents, oxidizing agents, and Lewis acids play crucial roles in its transformations.

Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield hydrazide derivatives, while oxidation could lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties.

Biology and Medicine:

    Antimicrobial Activity: Investigate its potential as an antimicrobial agent.

    Anticancer Properties: Assess its effects on cancer cells.

    Anti-inflammatory Effects: Study its impact on inflammation pathways.

Industry:

    Materials Science: Its unique structure may find applications in materials design.

    Pharmaceuticals: Potential drug candidates.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C20H19ClN4OS3

Molecular Weight

463.0 g/mol

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19ClN4OS3/c1-13-3-5-15(6-4-13)11-27-19-24-25-20(29-19)28-12-18(26)23-22-14(2)16-7-9-17(21)10-8-16/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-14-

InChI Key

UPLNCTIDMUKRLA-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=C(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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